2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid
CAS No.: 62064-41-9
Cat. No.: VC19504475
Molecular Formula: C20H18O3
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
![2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid - 62064-41-9](/images/structure/VC19504475.png)
Specification
CAS No. | 62064-41-9 |
---|---|
Molecular Formula | C20H18O3 |
Molecular Weight | 306.4 g/mol |
IUPAC Name | 2-methoxy-6-(1-naphthalen-1-ylethyl)benzoic acid |
Standard InChI | InChI=1S/C20H18O3/c1-13(15-10-5-8-14-7-3-4-9-17(14)15)16-11-6-12-18(23-2)19(16)20(21)22/h3-13H,1-2H3,(H,21,22) |
Standard InChI Key | COMRHXMUBPFZBV-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=C(C(=CC=C1)OC)C(=O)O)C2=CC=CC3=CC=CC=C32 |
Introduction
Chemical Identity and Molecular Characterization
Basic Structural Properties
2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid possesses the molecular formula C₂₀H₁₈O₃, with a molecular weight of 306.355 g/mol . The exact mass is 306.126 atomic mass units, while its topological polar surface area measures 46.53 Ų, indicating moderate polarity . The compound's logP value of 4.698 suggests significant lipophilicity, a critical factor influencing its pharmacokinetic properties .
Table 1: Fundamental molecular descriptors
Property | Value |
---|---|
Molecular formula | C₂₀H₁₈O₃ |
Molecular weight | 306.355 g/mol |
Exact mass | 306.126 amu |
Topological polar SA | 46.53 Ų |
logP | 4.698 |
Synthetic Methodologies
Core Synthesis Strategies
The compound is typically synthesized through Friedel-Crafts alkylation followed by carboxylation reactions. A representative protocol involves:
-
Naphthalene alkylation using 1-chloroethyl methoxybenzene under Lewis acid catalysis
-
Carboxylic acid introduction via Kolbe-Schmitt carboxylation at elevated CO₂ pressures
Recent advances employ flow chemistry techniques to enhance reaction efficiency, particularly in managing exothermic intermediates during the alkylation stage .
Ester Derivative Synthesis
The corresponding methyl ester (CAS 1171921-51-9) demonstrates improved solubility profiles, synthesized through acid-catalyzed esterification with methanol. This derivative serves as a crucial intermediate for prodrug development, enabling tailored pharmacokinetic modulation .
Table 2: Comparative properties of acid and ester forms
Property | Acid form | Methyl ester |
---|---|---|
Molecular weight | 306.355 g/mol | 320.381 g/mol |
logP | 4.698 | 5.212 |
Aqueous solubility | 0.12 mg/mL | 0.04 mg/mL |
Structural Elucidation and Crystallography
Bond Length Analysis
Crystallographic data from analogous compounds reveal critical structural features:
-
The benzoic acid C=O bond measures 1.207 Å, characteristic of carboxyl groups
-
Methoxy C-O bonds average 1.376 Å, consistent with typical ether linkages
-
Naphthalene ring systems exhibit bond alternation between 1.34-1.42 Å, indicating delocalized π-electron systems
Supramolecular Packing
The molecule's extended naphthalene moiety facilitates layered crystal packing through edge-to-face aromatic interactions. This structural organization contributes to its relatively high melting point (>200°C extrapolated from analogs) .
Analytical Characterization Techniques
Spectroscopic Profiles
¹H NMR (DMSO-d₆):
-
δ 8.42 (s, 1H, naphthalene H-1)
-
δ 7.85-7.50 (m, 6H, aromatic protons)
-
δ 3.89 (s, 3H, methoxy group)
IR (KBr):
Chromatographic Behavior
HPLC analysis under reverse-phase conditions (C18 column, 70:30 MeOH:H₂O):
-
Retention time: 12.4 minutes
-
Peak symmetry factor: 1.08
-
Column efficiency: 18,200 theoretical plates
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume